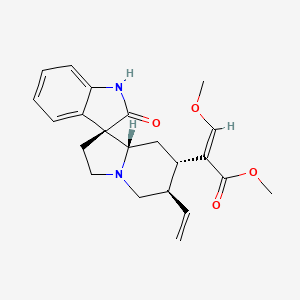

Isocorynoxeine

描述

See also: Cat's Claw (part of).

属性

IUPAC Name |

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-VKCGGMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317164 | |

| Record name | Isocorynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51014-29-0 | |

| Record name | Isocorynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Isocorynoxeine: A Technical Guide

Isocorynoxeine is a tetracyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus, commonly known as Cat's Claw.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including cardiovascular, neuroprotective, and anti-inflammatory effects.[1][2] This document provides an in-depth overview of the molecular mechanisms underlying these effects, supported by quantitative data and detailed experimental methodologies.

Cardiovascular Effects: Vasodilation

This compound induces potent, endothelium-independent vasorelaxation in arterial rings.[2][3] Its mechanism is multifactorial, primarily involving the modulation of ion channels and receptor activity in vascular smooth muscle cells (VSMCs), which leads to a decrease in intracellular calcium concentration ([Ca²⁺]i).

Core Mechanisms:

-

Inhibition of L-type Calcium Channels: this compound directly inhibits the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels in VSMCs. This is a key contributor to its vasorelaxant properties.[3]

-

Antagonism of α₁A-Adrenoceptors: The compound acts as an antagonist at α₁A-adrenoceptors. By blocking these receptors, it prevents agonist-induced release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum), thereby inhibiting vasoconstriction.[3]

-

Modulation of Potassium Channels: The voltage-gated potassium (Kv) channel is involved in the vasorelaxant effect of this compound. Activation of K⁺ channels typically leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[3]

The combined effect of blocking Ca²⁺ influx and intracellular Ca²⁺ release results in the relaxation of vascular smooth muscle and dilation of blood vessels, contributing to its blood pressure-lowering effects.[3][4][5]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[2]

Core Mechanism:

-

Inhibition of NO Production: In lipopolysaccharide (LPS)-activated microglial cells, this compound inhibits the production of NO.[2] Microglia are the primary immune cells of the central nervous system, and their activation by stimuli like LPS leads to an inflammatory response, including the release of NO. By suppressing this, this compound mitigates the inflammatory cascade.

Neuroprotective Effects

This compound exhibits protective effects against neuronal cell death induced by excitotoxicity.[1][4]

Core Mechanism:

-

Protection Against Glutamate-Induced Cytotoxicity: The compound significantly protects HT22 mouse hippocampal cells from cell death induced by high concentrations of glutamate.[2][4][5] Glutamate is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity, a process implicated in ischemic neuronal damage and neurodegenerative diseases. This compound's ability to counter this effect underscores its neuroprotective potential.[1][5]

Modulation of Neurotransmitter Systems

This compound also interacts with specific neurotransmitter receptors, which may contribute to its overall pharmacological profile.

Core Mechanism:

-

5-HT₂A Receptor Antagonism: this compound acts as a dose-dependent inhibitor of the 5-HT₂A (serotonin) receptor. It competitively antagonizes the current response mediated by this receptor, suggesting it directly interferes with serotonin signaling at this site.[4][6][7][8] This action may be relevant to its effects on the central nervous system.

Quantitative Data Summary

The following table summarizes the key quantitative measures of this compound's activity from in vitro studies.

| Target/Effect | Assay Type | IC₅₀ Value | Reference(s) |

| 5-HT₂A Receptor | Inhibition of receptor-mediated current | 72.4 µM | [4][6][7][8] |

| Nitric Oxide (NO) Production | Inhibition of LPS-induced NO in microglia | 13.7 µM | [2] |

Experimental Protocols

Vasodilation Assay in Isolated Rat Arterial Rings

-

Tissue Preparation: Mesenteric arteries are isolated from rats and cut into rings. The endothelium is either left intact or mechanically removed for endothelium-independent studies.[3]

-

Apparatus: The vascular rings are mounted in a myograph system containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[3]

-

Procedure: Isometric tension is recorded. The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (an α₁-adrenoceptor agonist) or high concentrations of potassium chloride (KCl) to induce depolarization.[2][3] Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a dose-response curve.[3]

-

Mechanism Probing: To elucidate the mechanism, the experiment is repeated in the presence of various inhibitors, such as nifedipine (L-type Ca²⁺ channel blocker), or in a Ca²⁺-free buffer to assess the roles of extracellular Ca²⁺ influx and intracellular Ca²⁺ release.[3]

Anti-inflammatory Assay (NO Production)

-

Cell Culture: Primary rat cortical microglia are cultured under standard conditions.[2]

-

Procedure: The cells are pre-treated with various concentrations of this compound for a set period. Subsequently, they are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[2]

-

Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. The results are compared to controls (LPS alone) to determine the percentage inhibition of NO production.[2]

Neuroprotection Assay (Glutamate-Induced Cytotoxicity)

-

Cell Culture: HT22 mouse hippocampal cells are cultured in appropriate media.[2][5]

-

Procedure: Cells are treated with a toxic concentration of glutamate to induce cell death. In parallel experiments, cells are co-treated with glutamate and various concentrations of this compound.[2][4]

-

Measurement: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured to quantify the protective effect of this compound against glutamate-induced cytotoxicity.[5]

References

- 1. CAS 51014-29-0: this compound | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Endothelium-independent vasodilator effect of this compound in vitro isolated from the hook of Uncaria rhynchophylla (Miquel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 51014-29-0 | this compound [phytopurify.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

Isocorynoxeine discovery and natural sources

An In-depth Technical Guide to Isocorynoxeine: Discovery, Natural Sources, and Biological Mechanisms

Abstract

This compound is a tetracyclic oxindole alkaloid of significant interest in pharmacology and drug development. First isolated from plants of the Uncaria genus, it has demonstrated a wide spectrum of biological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects. This document provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed examination of its mechanisms of action. It includes a summary of quantitative efficacy data, descriptions of key experimental protocols, and visualizations of associated signaling pathways and experimental workflows to support researchers and scientists in the field.

Discovery and Natural Sources

This compound is a naturally occurring alkaloid predominantly found in plant species of the Uncaria genus (Rubiaceae family), which are used extensively in traditional medicine systems, particularly in Asia and the Americas.[1][2]

-

Primary Natural Sources :

-

Uncaria rhynchophylla (Gou Teng) : The stems and hooks of this plant are a primary source of this compound.[1][3] It is a key component in traditional Chinese medicine for treating nervous or cerebrovascular disorders.[1]

-

Uncaria tomentosa (Cat's Claw) : This species, native to South and Central America, also contains this compound and is traditionally used for its anti-inflammatory and immunostimulant properties.[4][5]

-

Uncaria sinensis : This species is another documented source of this compound.[1][6]

-

Mitragyna rotundifolia : this compound has also been reported in this species.[6]

-

The discovery and isolation of this compound are part of the broader phytochemical investigation into the Uncaria species, driven by their long-standing medicinal use. Its chemical structure is C22H26N2O4.[2][7]

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects by modulating specific cellular signaling pathways. Its primary activities are centered on the nervous and cardiovascular systems.

Neuroprotection

This compound has shown significant neuroprotective properties.[2][8] It protects against glutamate-induced cytotoxicity in HT22 mouse hippocampal cells, a common in vitro model for studying neuronal damage.[9][10][11] This effect is crucial for its potential in treating ischemia-induced neuronal damage.[3][10]

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory activity by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in microglia.[9] Overproduction of NO is a key factor in neuroinflammation and neuronal damage.

-

Signaling Pathway : LPS activates Toll-like receptor 4 (TLR4) on microglia, triggering a downstream signaling cascade that involves the activation of transcription factors like NF-κB.[12] This leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces NO. This compound interferes with this pathway, reducing NO production.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. CAS 51014-29-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. Identification of PXR Activators from Uncaria Rhynchophylla (Gou Teng) and Uncaria Tomentosa (Cat's Claw) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C22H26N2O4 | CID 3037448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. apexbt.com [apexbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uncaria | TargetMol [targetmol.com]

- 12. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Isocorynoxeine: A Pharmacological Deep Dive

For Immediate Release

Wuhan, Hubei – November 10, 2025 – Isocorynoxeine, a tetracyclic oxindole alkaloid predominantly isolated from the hooks and stems of plants of the Uncaria genus, is emerging as a compound of significant interest to the scientific and medical communities.[1][2] Traditionally used in Chinese medicine for the management of cardiovascular and neurological conditions, recent pharmacological studies are beginning to elucidate the intricate mechanisms behind its therapeutic effects, revealing a multi-faceted molecule with potential applications in vasodilation, neuroprotection, and anti-inflammation.[2][3] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.

Key Pharmacological Activities at a Glance

This compound exhibits a range of biological activities, with the most prominent being its effects on the cardiovascular, nervous, and immune systems. These activities are underpinned by its interaction with several key molecular targets.

Table 1: Summary of Key Pharmacological Effects of this compound

| Pharmacological Effect | Key Molecular Target(s) | Quantitative Data (IC50/Concentration) | Reference(s) |

| Vasodilation | L-type Ca²⁺ channels, α₁ₐ-adrenoceptors | Induces concentration-dependent relaxation of rat arterial rings | [4] |

| Neuroprotection | 5-HT₂ₐ receptor | IC₅₀: 72.4 μM for inhibition of 5-HT₂ₐ receptor-mediated current | [2][5][6] |

| Protects against glutamate-induced cytotoxicity in HT22 cells at 100 µM | [4] | ||

| Anti-inflammatory | Nitric Oxide (NO) production | IC₅₀: 13.7 μM for inhibition of LPS-induced NO production in microglia | [4] |

In-Depth Analysis of Pharmacological Properties

Cardiovascular Effects: A Potent Vasodilator

This compound has demonstrated significant endothelium-independent vasorelaxant effects.[7] Studies on isolated rat mesenteric arteries have shown that it induces relaxation in a dose-dependent manner in rings pre-contracted with both phenylephrine and potassium chloride.[4][7] This suggests a direct action on the vascular smooth muscle cells.

The primary mechanism for this vasodilation involves the inhibition of calcium influx through L-type calcium channels and the blockade of α₁ₐ-adrenoceptors, which are responsible for intracellular calcium release.[7] By modulating these two pathways, this compound effectively reduces the intracellular calcium concentration in vascular smooth muscle cells, leading to relaxation and a subsequent lowering of blood pressure.[2][7]

Neuroprotective Effects: A Shield Against Neuronal Damage

This compound exhibits significant neuroprotective properties, particularly against glutamate-induced cytotoxicity in hippocampal cells.[2][4] This is of particular interest for the study of neurodegenerative diseases where excitotoxicity plays a crucial role.[8] The protective mechanism is, in part, attributed to its antagonistic activity at the 5-HT₂ₐ serotonin receptor.[2] By inhibiting the 5-HT₂ₐ receptor-mediated current response, this compound may modulate downstream signaling cascades that contribute to neuronal cell death.[2][5][6]

Furthermore, the metabolism of this compound in vivo yields several metabolites, some of which retain neuroprotective activity, suggesting a sustained therapeutic effect.[9]

Anti-inflammatory Activity: Quelling Microglial Activation

Neuroinflammation, often mediated by the activation of microglial cells, is a key component of many neurological disorders. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglia.[4] The overproduction of NO is a hallmark of neuroinflammation and can lead to neuronal damage.

The inhibitory effect of this compound on NO production suggests its potential in modulating neuroinflammatory processes. The underlying mechanism likely involves the regulation of inflammatory signaling pathways such as the NF-κB pathway, a central regulator of the inflammatory response in microglia.

References

- 1. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium signaling in vascular smooth muscle cells: from physiology to pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain rhythms control microglial response and cytokine expression via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of Isocorynoxeine from Uncaria rhynchophylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorynoxeine, a prominent tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla (Gou Teng), has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Asian medicine for cardiovascular and central nervous system ailments, recent research has begun to elucidate the molecular mechanisms underlying the therapeutic potential of its constituents. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective, cardiovascular, and receptor-modulating effects. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Uncaria rhynchophylla, a member of the Rubiaceae family, is a woody vine whose hook-bearing stems have been a staple in traditional Chinese medicine for centuries.[1] Its therapeutic applications have historically included the treatment of hypertension, dizziness, epilepsy, and other neurological and cardiovascular disorders.[1][2] The primary bioactive constituents of U. rhynchophylla are a group of tetracyclic oxindole alkaloids, with this compound being one of the major components alongside rhynchophylline, isorhynchophylline, and corynoxeine.[1]

This whitepaper will delve into the specific biological activities of this compound, providing a technical resource for researchers in pharmacology, neuroscience, and drug discovery. The core focus will be on presenting quantitative data, detailing experimental methodologies, and illustrating the molecular pathways through which this compound exerts its effects.

Biological Activities of this compound

This compound exhibits a range of biological activities, with the most extensively studied being its effects on the nervous and cardiovascular systems.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. A key mechanism of this protection is the mitigation of glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.

Quantitative Data: Neuroprotection

While specific IC50 values for this compound in neuroprotection assays are not yet widely published, studies on structurally similar compounds provide a valuable reference. For instance, isoquercitrin, another natural compound, has shown protective effects against glutamate-induced cytotoxicity in HT22 cells with an IC50 value of 56.1 ± 2.8 μM.[2] Further quantitative studies on this compound are warranted to precisely determine its potency.

Signaling Pathway: PI3K/Akt-Mediated Neuroprotection

The neuroprotective effects of many natural compounds are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis. This compound is hypothesized to exert its neuroprotective effects through this cascade. Upon activation, PI3K phosphorylates and activates Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins such as Bad, and upregulate the expression of anti-apoptotic proteins like Bcl-2, while downregulating the expression of pro-apoptotic proteins like Bax.[4][5]

Modulation of Neurotransmitter Receptors

This compound interacts with key neurotransmitter receptors in the central nervous system, particularly the serotonin 5-HT2A receptor.

Quantitative Data: 5-HT2A Receptor Inhibition

| Target | Assay | Effect | IC50 |

| 5-HT2A Receptor | 5-HT-evoked current in Xenopus oocytes | Inhibition | 72.4 μM[6] |

Signaling Pathway: 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled receptor that, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade.

Cardiovascular Effects

This compound exhibits significant vasodilator effects, contributing to the traditional use of U. rhynchophylla for hypertension.

Quantitative Data: Vasodilation

While a specific EC50 value for this compound's vasodilation of phenylephrine-induced contractions is yet to be definitively established, its potent vasorelaxant activity has been demonstrated. Further studies are needed to quantify this effect.

Signaling Pathway: Endothelium-Independent Vasodilation

This compound induces vasodilation through an endothelium-independent mechanism, directly acting on vascular smooth muscle cells. This action is mediated by the inhibition of L-type calcium channels and α1A-adrenoceptors, reducing intracellular calcium levels. Additionally, it is suggested to involve the opening of voltage-gated potassium (Kv) channels, leading to hyperpolarization and subsequent relaxation of the smooth muscle.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different expression patterns of Bcl-2, Bcl-xl, and Bax proteins after sublethal forebrain ischemia in C57Black/Crj6 mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 6. researchgate.net [researchgate.net]

In Vivo Metabolism of Isocorynoxeine in Rat Models: A Technical Guide

An In-depth Examination of the Metabolic Fate of a Key Bioactive Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine (ICN), a major tetracyclic oxindole alkaloid isolated from the hooks and stems of Uncaria species, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, antihypertensive, and vasodilatory effects.[1][2] As with any potential therapeutic agent, a thorough understanding of its metabolic fate is crucial for further drug development and clinical application. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound in rat models, summarizing key findings on metabolite identification, proposed metabolic pathways, and the experimental protocols employed in these studies.

Metabolic Profile of this compound

Studies in rat models have revealed that this compound undergoes extensive metabolism in vivo, leading to a diverse array of metabolites. A total of 35 metabolites have been tentatively identified across plasma, urine, and bile samples, with 18 found in plasma, 33 in urine, and 18 in bile.[3] The metabolic transformations primarily involve Phase I reactions such as hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, hydroxylation, and N-oxidation, followed by Phase II glucuronidation.[3][4]

Metabolite Identification

Researchers have successfully isolated and identified numerous metabolites from rat urine and bile. In one study, twelve major metabolites were isolated from rat urine, including seven new compounds.[1] The identified metabolites encompass a range of structural modifications to the parent this compound molecule.

Quantitative Analysis of this compound and its Metabolites

Quantitative data from various studies provide insights into the pharmacokinetic profile of this compound and the relative abundance of its metabolites.

Table 1: Isolated Metabolites of this compound from Rat Urine

| Metabolite ID | Compound Name | Amount Isolated (mg) | Classification | Reference |

| M-10 | 5-oxoisocorynoxeinic acid | 20.0 | Major | [1] |

| M-3 | 5-oxoisocorynoxeinic acid-22-O-β-D-glucuronide | 18.0 | Major | [1] |

| M-7 | 17-O-demethyl-16,17-dihydro-5-oxothis compound | 15.0 | Major | [1] |

| M-11 | 21-hydroxy-5-oxothis compound | 2.7 | Minor | [1] |

| M-12 | oxireno[18,19]-5-oxothis compound | 2.5 | Minor | [1] |

| M-4 | 10-hydroxythis compound | 2.4 | Minor | [1] |

| M-2 | 11-hydroxythis compound | 2.1 | Minor | [1] |

| M-0 | This compound | - | Parent Drug | [1] |

| M-1 | 18,19-dehydrocorynoxinic acid | - | Known | [1] |

| M-5 | 18,19-dehydrocorynoxinic acid B | - | Known | [1] |

| M-6 | Corynoxeine | - | Known | [1] |

| M-8 | This compound-N-oxide | - | Known | [1] |

| M-9 | Corynoxeine-N-oxide | - | Known | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| Oral | 40 | 336.7 | 3 | 1.05 | [4] |

| Intraperitoneal | 15 | - | - | 4.9 ± 2.1 | [2][5] |

Experimental Protocols

The investigation of this compound metabolism has employed standardized and rigorous experimental methodologies.

Animal Models and Dosing

-

Animal Model: Male Wistar rats have been predominantly used in these studies.[3]

-

Dosing: this compound has been administered to rats through oral (p.o.) and intraperitoneal (i.p.) routes. A common oral dose is 40 mg/kg, while a typical intraperitoneal dose is 15 mg/kg.[2][3][5]

Sample Collection

-

Blood: Blood samples are typically withdrawn from the caudal vein at specified time intervals (e.g., 5 and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[2][5]

-

Urine and Bile: For the collection of urine and bile, rats are housed in metabolism cages that allow for the separate collection of these biofluids.[3][6]

Sample Preparation

-

Plasma: A common method for plasma sample preparation involves protein precipitation. For instance, 50 μL of plasma is mixed with 200 μL of acetonitrile (containing an internal standard), vortexed, and then centrifuged to separate the precipitated proteins.[7]

-

Urine: Urine samples are often subjected to solvent extraction and repeated chromatographic methods for the isolation of metabolites.[1]

Analytical Instrumentation and Methods

-

UPLC-MS/MS and LC-MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for the identification and quantification of this compound and its metabolites.[2][8]

-

U-HPLC/Q-TOFMS: Ultra-high-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (U-HPLC/Q-TOFMS) has been instrumental in the comprehensive metabolic profiling of this compound in plasma, urine, and bile.[3]

-

Spectroscopic Methods: For the structural elucidation of isolated metabolites, various spectroscopic techniques are employed, including UV, MS, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) experiments.[1][9]

Proposed Metabolic Pathways of this compound

The extensive metabolism of this compound involves multiple biotransformation reactions. The following diagram illustrates the proposed metabolic pathways.

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical experimental workflow for the identification of this compound metabolites in rat models.

References

- 1. Isolation and Identification of Twelve Metabolites of this compound in Rat Urine and their Neuroprotective Activities in HT22 Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. Metabolic Profile of this compound in Rats Obtained by Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. akjournals.com [akjournals.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Isocorynoxeine: A Technical Guide to its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorynoxeine, a prominent tetracyclic oxindole alkaloid found in plants of the Uncaria genus, is emerging as a compound of significant interest for its therapeutic potential, particularly in the realm of inflammation. As a major constituent of Uncaria rhynchophylla, a plant with a long history in traditional medicine for treating inflammatory-related conditions, this compound is hypothesized to be a key contributor to these effects. This technical guide synthesizes the current, albeit limited, direct evidence of this compound's anti-inflammatory properties and extrapolates its potential mechanisms of action based on studies of its direct isomers and extracts rich in this alkaloid. The available data points towards the modulation of critical inflammatory pathways, including the inhibition of nitric oxide (NO) production. This document aims to provide a comprehensive overview for researchers and professionals in drug development by presenting quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways to guide future investigations into this promising anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is an alkaloid that, along with its isomers such as corynoxeine, rhynchophylline, and isorhynchophylline, constitutes a significant portion of the bioactive compounds in Uncaria rhynchophylla. Extracts from this plant have been shown to possess anti-inflammatory properties, suggesting a pharmacological basis for their traditional use. This guide focuses on the current understanding of this compound's role as a potential anti-inflammatory agent, with a particular focus on its effects on key inflammatory mediators and signaling cascades.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data on the anti-inflammatory effects of isolated this compound is sparse. However, a key study has provided a specific measurement of its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated microglial cells. For a broader perspective, this data is presented alongside the activities of its isomers and the effects of Uncaria rhynchophylla extracts on other inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound and Related Alkaloids in LPS-Stimulated Microglia

| Compound | Cell Type | IC50 (µM) for NO Inhibition | Source |

| This compound | Rat Cortical Microglia | 19.0 | [1] |

| Corynoxeine | Rat Cortical Microglia | 13.7 | [1] |

| Rhynchophylline | Rat Cortical Microglia | 18.5 | [1] |

| Isorhynchophylline | Rat Cortical Microglia | 16.8 | [1] |

IC50: The half maximal inhibitory concentration.

Table 2: Anti-Inflammatory Effects of Uncaria rhynchophylla Extracts (Containing this compound)

| Extract/Compound | Model System | Inflammatory Marker | Effect | Source |

| Aqueous Extract of U. rhynchophylla | LPS-stimulated RAW 264.7 Macrophages | NO Production | Inhibition | [2] |

| Aqueous Extract of U. rhynchophylla | LPS-stimulated RAW 264.7 Macrophages | IL-1β Secretion | Inhibition | [2] |

| Aqueous Extract of U. rhynchophylla | LPS-stimulated RAW 264.7 Macrophages | iNOS Expression | Inhibition | [2] |

| Alkaloid Extract of U. rhynchophylla | LPS-induced Pregnant Rat Model | Serum IL-6 | Significant Decrease | [3][4] |

| Alkaloid Extract of U. rhynchophylla | LPS-induced Pregnant Rat Model | Serum IL-1β | Significant Decrease | [3][4] |

| Alkaloid Extract of U. rhynchophylla | LPS-induced Pregnant Rat Model | Serum TNF-α | Significant Decrease | [3][4] |

Note: The specific contribution of this compound to the observed effects in the extracts has not been quantified.

Implicated Signaling Pathways

The anti-inflammatory effects of Uncaria alkaloids, including by inference this compound, are primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Studies on Uncaria rhynchophylla extracts suggest that its constituent alkaloids, likely including this compound, inhibit NF-κB activation.[2]

References

- 1. Alkaloids from the leaves of Uncaria rhynchophylla and their inhibitory activity on NO production in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncaria rhynchophylla inhibits the production of nitric oxide and interleukin-1β through blocking nuclear factor κB, Akt, and mitogen-activated protein kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the effects of Uncaria rhynchophylla alkaloid extract on LPS-induced preeclampsia symptoms and inflammation in a pregnant rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the effects of Uncaria rhynchophylla alkaloid extract on LPS-induced preeclampsia symptoms and inflammation in a pregnant rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isocorynoxeine (CAS: 51014-29-0)

Introduction

This compound (CAS number 51014-29-0) is a tetracyclic oxindole alkaloid naturally occurring in plants of the Uncaria and Mitragyna genera.[1][2][3] It is a significant constituent of traditional medicines derived from these plants, such as Cat's Claw.[2][4] Extensive research has identified this compound as a pharmacologically active compound with a range of potential therapeutic applications. Its biological activities include neuroprotective, anti-inflammatory, vasodilatory, and antihypertensive effects.[1][2][5][6][7][] This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of this compound, detailed experimental protocols for assessing its activity, and insights into its mechanisms of action.

Physicochemical Properties

This compound is a solid, powder-form compound with limited solubility in water but moderate to good solubility in various organic solvents.[4][9] Its core structure features a complex, multi-ring system characteristic of oxindole alkaloids.

| Property | Value | Source |

| CAS Number | 51014-29-0 | [1][5][10] |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [1][5][11][12] |

| Molecular Weight | 382.45 g/mol | [4][5][11][13][14] |

| Physical Description | Solid, Powder | [5][9][14] |

| Purity | ≥95% - ≥98% | [1][3][13][14] |

| Boiling Point | 562.7 ± 50.0 °C at 760 mmHg (Predicted) | [15] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [15] |

| Flash Point | 294.1 ± 30.1 °C (Predicted) | [15] |

| Refractive Index | 1.606 (Predicted) | [15] |

| Solubility | DMSO: 5 mg/mLDMF: 20 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mLAlso soluble in Chloroform, Dichloromethane, Acetone | [5][6][9][16] |

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, with key quantitative metrics highlighting its potency in various models. Its primary mechanisms involve the modulation of neurotransmitter receptors and inflammatory pathways.

| Activity | Target/Model | Key Parameter | Value | Source |

| 5-HT₂ₐ Receptor Antagonism | 5-HT₂ₐ Receptor-Mediated Current | IC₅₀ | 72.4 µM | [1][5][17][18] |

| Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production in Primary Rat Microglia | IC₅₀ | 13.7 µM | [6][16] |

| Neuroprotection | Glutamate-induced Cytotoxicity in HT22 Mouse Hippocampal Cells | Protective Concentration | 100 µM | [6][16] |

| Vasodilation | Relaxation of pre-contracted isolated rat arterial rings | - | Concentration-dependent | [6][16] |

| Antihypertensive | In vivo models | - | Lowers blood pressure | [1][2][5][7] |

Mechanism of Action & Signaling Pathways

5-HT₂ₐ Receptor Antagonism

This compound acts as an antagonist at the serotonin 5-HT₂ₐ receptor.[5][17] This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[5] Upon activation by an agonist, the receptor stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][5][19] By competitively antagonizing this receptor, this compound inhibits these downstream signaling events.

Anti-inflammatory Action via Nitric Oxide (NO) Inhibition

In the central nervous system, microglia are key immune cells. When activated by stimuli like lipopolysaccharide (LPS), they can produce pro-inflammatory mediators, including nitric oxide (NO).[7][18] LPS binds to Toll-like Receptor 4 (TLR4) on the microglial surface, triggering downstream signaling cascades involving MAP kinases (JNK, p38, ERK) and the transcription factor NF-κB.[10][11] These pathways converge to upregulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[10][11][20] this compound has been shown to inhibit this LPS-induced NO production, suggesting it interferes with one or more steps in this inflammatory signaling pathway.[6]

Experimental Protocols

Neuroprotection Assay: Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.[6][16][21]

-

Cell Line: HT22 mouse hippocampal neuronal cells.[22]

-

Materials:

-

Methodology:

-

Cell Seeding: Seed HT22 cells into 96-well plates at a density of approximately 7.5 x 10³ to 1 x 10⁴ cells/well and incubate for 15-24 hours at 37°C in 5% CO₂.[21]

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 to 9 hours.[21] Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).[23]

-

Induction of Cytotoxicity: Add glutamate to the wells to a final concentration of 4-10 mM to induce cell death, except in the non-treated control wells.[21][24]

-

Incubation: Incubate the plates for an additional 15 to 24 hours.[21][24]

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium.

-

Add 100 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

-

Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production

This protocol determines the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in activated microglial cells.[6][16][25]

-

Cell Line: Primary rat microglia or BV-2 microglial cell line.

-

Materials:

-

Microglial cells

-

Appropriate culture medium (e.g., DMEM)

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (for NO measurement)

-

Sodium nitrite standard curve

-

96-well plates

-

-

Methodology:

-

Cell Seeding: Plate microglial cells in 96-well plates and allow them to adhere for 24 hours.[25]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[26]

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the cells, excluding the negative control group.[25]

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound.

-

Vasodilation Assay: Isolated Arterial Ring Myography

This ex vivo protocol evaluates the direct vasodilatory effect of this compound on blood vessels.[6][27]

-

Tissue: Thoracic aorta or mesenteric arteries isolated from rats.

-

Materials:

-

Wire myograph system

-

Krebs-Henseleit buffer

-

Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

-

This compound solutions of varying concentrations

-

Carbogen gas (95% O₂, 5% CO₂)

-

-

Methodology:

-

Tissue Preparation: Isolate arteries and cut them into small rings (approx. 2 mm). Mount the rings on the wires of the myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with carbogen gas.[27]

-

Equilibration: Allow the rings to equilibrate under a resting tension for 60-90 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with a high-concentration KCl solution.

-

Pre-contraction: Wash the rings and then induce a stable, submaximal contraction using a vasoconstrictor like Phenylephrine (e.g., 1 µM).[16]

-

Cumulative Concentration-Response: Once the contraction is stable, add this compound to the chamber in a cumulative manner, increasing the concentration stepwise.

-

Data Recording: Record the changes in isometric tension after each addition.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl. Plot the concentration-response curve to determine the vasodilatory effect.

-

Conclusion

This compound (CAS 51014-29-0) is a promising natural alkaloid with a well-defined profile of neuroprotective, anti-inflammatory, and cardiovascular activities. Its mechanisms of action, centered on the antagonism of the 5-HT₂ₐ receptor and the inhibition of inflammatory pathways, provide a solid basis for its therapeutic potential. The standardized protocols provided herein offer robust methods for researchers to further investigate and quantify the biological effects of this compound in preclinical drug development. The comprehensive data summarized in this guide serves as a valuable technical resource for scientists working to harness the therapeutic properties of this compound.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C22H26N2O4 | CID 3037448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 51014-29-0 | this compound [phytopurify.com]

- 4. CAS 51014-29-0: this compound | CymitQuimica [cymitquimica.com]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. blossomanalysis.com [blossomanalysis.com]

- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]

- 10. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LPS-induced iNOS expression in N9 microglial cells is suppressed by geniposide via ERK, p38 and nuclear factor-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. This compound Datasheet DC Chemicals [dcchemicals.com]

- 14. This compound - Lifeasible [lifeasible.com]

- 15. echemi.com [echemi.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipopolysaccharide-induced microglial activation in culture: temporal profiles of morphological change and release of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]

- 23. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. reprocell.com [reprocell.com]

Preliminary In Vitro Studies of Isocorynoxeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine is a tetracyclic oxindole alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. It has garnered significant interest in the scientific community for its potential therapeutic applications. Preliminary in vitro studies have revealed a range of biological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects. This technical guide provides a comprehensive overview of the key in vitro findings for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

| Activity | Assay | Cell Line/System | IC50 / EC50 | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated primary rat microglia | 13.7 µM | [1] |

| Neuroprotection | 5-HT2A Receptor Antagonism | Xenopus oocytes expressing 5-HT2A receptors | 72.4 µM | [2][3][4] |

| Vasodilation | Relaxation of pre-contracted arterial rings | Isolated rat arterial rings | Not explicitly quantified | [1] |

| Neuroprotection | Glutamate-induced cytotoxicity | HT22 mouse hippocampal cells | Protective at 100 µM | [1] |

Table 1: Summary of In Vitro Bioactivities of this compound

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Microglia

This protocol details the methodology used to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.

a. Cell Culture and Treatment:

-

Cell Line: Primary rat microglia.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

b. Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 550 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with sodium nitrite.

-

The percentage of NO inhibition is calculated by comparing the absorbance of this compound-treated cells with that of LPS-stimulated cells without treatment.

c. Visualization of Experimental Workflow:

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Neuroprotection Against Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol outlines the procedure to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in the HT22 hippocampal cell line.

a. Cell Culture and Treatment:

-

Cell Line: HT22 mouse hippocampal cells.

-

Culture Conditions: Cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Treatment: Cells are pre-incubated with different concentrations of this compound for a specified period (e.g., 2 hours) before the addition of glutamate (e.g., 5 mM) to induce cytotoxicity. The incubation continues for another 24 hours.

b. Cell Viability Assessment (MTT Assay):

-

After the treatment period, the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

c. Visualization of Experimental Workflow:

References

- 1. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impaired reactivity of rat aorta to phenylephrine and KCl after prolonged hypoxia: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocorynoxeine and its Effect on Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorynoxeine, a prominent tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla, has demonstrated significant anti-inflammatory and neuroprotective potential. A key aspect of its bioactivity is the modulation of nitric oxide (NO) production, a critical signaling molecule and mediator in inflammatory processes. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on nitric oxide synthesis, with a focus on its interactions with key inflammatory signaling pathways. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular mechanisms of action to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Nitric Oxide

This compound is one of the major active constituents of Uncaria rhynchophylla (Gouteng), a plant long used in traditional Chinese medicine to treat conditions such as hypertension, dizziness, and epilepsy.[1] Modern pharmacological studies have begun to elucidate the molecular basis for these therapeutic effects, with a significant focus on the anti-inflammatory properties of its constituent alkaloids.

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[2][3] While essential for normal cellular function, the overproduction of NO, particularly by inducible nitric oxide synthase (iNOS) in immune cells like microglia, is a hallmark of chronic inflammation and is implicated in the pathophysiology of various neurodegenerative diseases.[4][5] The inflammatory stimulus lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used experimentally to induce a neuroinflammatory state characterized by the robust production of NO and other pro-inflammatory mediators in microglial cells.[6] this compound has emerged as a potent inhibitor of this LPS-induced NO production.

Quantitative Data on this compound's Inhibition of Nitric Oxide Production

Quantitative analysis of this compound's inhibitory effect on nitric oxide production has been primarily conducted in in vitro models of neuroinflammation using microglial cells. The most pertinent data available is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to inhibit 50% of the LPS-induced NO production.

| Compound | Cell Line | Stimulant | Parameter | Value (µM) | Reference |

| This compound | Primary Rat Cortical Microglia | LPS | IC50 for NO release inhibition | 13.7 - 19.0 |

Proposed Signaling Pathways of this compound Action

The inhibitory effect of this compound on nitric oxide production is believed to be mediated through the modulation of key intracellular signaling cascades that are activated by LPS. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are master regulators of the inflammatory response and control the expression of pro-inflammatory genes, including Nos2 (the gene encoding iNOS).

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including Nos2, to initiate their transcription. This compound is hypothesized to interfere with this cascade, thereby preventing the expression of iNOS and the subsequent production of NO.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by LPS and play crucial roles in the inflammatory response. These kinases, once phosphorylated and activated, can in turn activate various transcription factors, including AP-1, which can work in concert with NF-κB to promote the expression of iNOS. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of these MAPK proteins.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its effect on nitric oxide production.

Cell Culture and Treatment

-

Cell Line: Murine microglial cell line BV-2 or primary rat cortical microglia are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for Western blotting). After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO measurement, shorter time points for signaling protein phosphorylation).

Nitric Oxide Measurement (Griess Assay)

This assay quantifies the concentration of nitrite (NO2-), a stable and measurable end-product of NO metabolism in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.

-

Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) prepared in the culture medium.

-

-

Procedure:

-

After the treatment period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve generated from the sodium nitrite standards.

-

Western Blot Analysis

Western blotting is employed to determine the protein levels of iNOS and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are typically normalized to their respective total protein levels, and target protein levels are normalized to the loading control.

-

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory activity by inhibiting nitric oxide production in activated microglia. The available evidence strongly suggests that this effect is mediated through the suppression of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in iNOS expression. However, further research is warranted to fully elucidate the precise molecular targets of this compound within these cascades. Future studies should focus on generating comprehensive dose-response data for this compound's effects on NO production and the phosphorylation of key signaling intermediates. Additionally, in vivo studies are necessary to validate these in vitro findings and to assess the therapeutic potential of this compound in animal models of neuroinflammation and neurodegenerative diseases. This detailed understanding will be crucial for the continued development of this compound as a potential therapeutic agent.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isocorynoxeine Quantification in Plasma using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of isocorynoxeine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments of this compound, a major bioactive alkaloid found in Uncaria species with potential therapeutic effects on the cardiovascular and central nervous systems.[1][2]

Introduction

This compound has demonstrated various pharmacological activities, including antihypertensive, sedative, and neuroprotective effects.[1][2] Accurate quantification in biological matrices is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The UPLC-MS/MS method described herein offers high sensitivity, selectivity, and throughput for the determination of this compound in plasma.[1][2]

Experimental Protocols

Sample Preparation

A simple and rapid protein precipitation method is recommended for the extraction of this compound from plasma samples.[1][2][3]

Materials:

-

Plasma samples

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) working solution (e.g., midazolam or a structural analog)[4]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 13,000 rpm and 4°C)

Protocol:

-

Thaw frozen plasma samples to room temperature.

-

In a 1.5-mL microcentrifuge tube, add 50 µL of the plasma sample.[1][3]

-

Add 200 µL of acetonitrile containing the internal standard (e.g., at a concentration of 50 ng/mL).[3]

-

Vortex the mixture for 1.0 minute to ensure thorough mixing and protein precipitation.[3]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

An alternative liquid-liquid extraction method can also be employed:

-

To the plasma sample, add an internal standard.

-

Perform liquid-liquid extraction using ethyl acetate.[1][3][4]

UPLC-MS/MS Instrumentation and Conditions

The following parameters are based on established methods and can be adapted based on the specific instrumentation available.[1][2][5]

Instrumentation:

-

Mass Spectrometer: Waters XEVO TQS-micro triple quadrupole mass spectrometer or equivalent[1][5]

-

UPLC Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or HSS T3 (50 × 2.1 mm, 1.8 µm)[1][2][5][6]

Chromatographic Conditions:

-

Injection Volume: 2 µL[6]

-

Gradient Elution Program: [1][5]

Time (min) % Mobile Phase B 0.0 - 0.2 10 0.2 - 1.0 10 → 80 (linear) 1.0 - 2.0 80 2.0 - 2.1 80 → 10 (linear) | 2.1 - 3.5 | 10 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1][4]

-

Cone Gas Flow: 50 L/h[6]

-

MRM Transitions:

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method for this compound quantification in plasma.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linear Range | 1 - 2000 ng/mL | [1][2] |

| Correlation Coefficient (r²) | > 0.99 | [7][8] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2][3] |

Table 2: Precision and Accuracy

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Low QC | < 15% | < 15% | 85 - 115% | [1][2][4] |

| Medium QC | < 15% | < 15% | 85 - 115% | [1][2][4] |

| High QC | < 15% | < 15% | 85 - 115% | [1][2][4] |

Note: A study reported intra-day and inter-day precisions to be lower than 12% and accuracy ranging from 86.2% to 110.4%.[2]

Table 3: Recovery and Matrix Effect

| Parameter | Value | Reference |

| Recovery | > 78.9% | [2] |

| Matrix Effect | 89.1% - 99.5% | [2] |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.

Caption: Workflow for this compound Quantification in Plasma.

Metabolic Pathways of this compound

While a detailed signaling pathway is not fully elucidated, the metabolic fate of this compound has been investigated. The primary metabolic transformations in vivo include hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation.[9] The diagram below outlines these general metabolic routes.

Caption: Metabolic Pathways of this compound.

These protocols and data provide a comprehensive guide for the robust and reliable quantification of this compound in plasma, supporting further research into its pharmacological and pharmacokinetic properties.

References

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. akjournals.com [akjournals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Profile of this compound in Rats Obtained by Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Isolation of Isocorynoxeine from Uncaria Hook Using Chromatographic Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncaria, a genus of flowering plants commonly known as cat's claw, is a significant source of traditional medicine, particularly in Chinese and South American herbalism. The hooks of these plants are rich in bioactive indole and oxindole alkaloids, which are responsible for a wide range of pharmacological effects, including antihypertensive, neuroprotective, and anti-inflammatory properties.[1][2][3] Isocorynoxeine is one of the major tetracyclic oxindole alkaloids found in Uncaria species and has demonstrated notable biological activities, such as vasodilation, protection against ischemia-induced neuronal damage, and inhibition of nitric oxide (NO) production.[1][4][5]

The isolation and purification of this compound from the complex chemical matrix of Uncaria extracts are crucial for detailed pharmacological studies and potential drug development. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of structurally similar alkaloids. This document provides detailed protocols for the extraction and chromatographic isolation of this compound from Uncaria hook, along with methods for purity assessment.

Data Presentation

The following tables summarize quantitative data related to the chromatographic separation of alkaloids from Uncaria species and the pharmacokinetic properties of this compound.

Table 1: Chromatographic Methods for Separation of Uncaria Alkaloids

| Chromatography Type | Stationary Phase | Mobile Phase | Target Alkaloids | Reference |

| pH-Zone Refining CCC | MTBE–acetonitrile–water (4:0.5:5, v/v) with 10 mM TEA (organic phase) and 5 mM HCl (aqueous phase) | Aqueous phase | Hirsutine, Hirsuteine, Uncarine C, Uncarine E, Rhynchophylline, Corynoxeine | [6] |

| HPLC | C18 Column | Gradient of Methanol and 2 mM ammonium acetate solution (pH 8.0) | Various alkaloids | [6] |

| TLC | Silica Gel | Chloroform–methanol (95:5) | Oxindole alkaloids | [7] |

| UPLC-MS/MS | UPLC BEH C18 Column | Acetonitrile and 0.1% formic acid (gradient elution) | Corynoxeine, this compound, Rhynchophylline, Isorhynchophylline, Hirsutine, Hirsuteine | [2][3] |

| UHPLC-Orbitrap MS | Inertsil C-18 Column | Water with 0.01% formic acid (A) and acetonitrile (B) (gradient elution) | Alkaloids and Flavonoids | [8] |

Abbreviations: CCC (Counter-Current Chromatography), HPLC (High-Performance Liquid Chromatography), TLC (Thin-Layer Chromatography), UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), UHPLC (Ultra-High-Performance Liquid Chromatography), MTBE (Methyl tert-butyl ether), TEA (Triethylamine), HCl (Hydrochloric acid).

Table 2: Quantitative and Pharmacokinetic Data for this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ (NO production inhibition) | 13.7 µM | Primary rat microglia | [4] |

| IC₅₀ (5-HT2A receptor inhibition) | 72.4 µM | N/A | [9][10] |

| Oral Bioavailability | 32.7% | Mice | [3][11] |

| Half-life (t½) after oral admin. | 1.6 h | Mice | [12] |

| Half-life (t½) after i.p. admin. | 4.9 ± 2.1 h | Rats | [2] |

| Total Alkaloid Content in Uncaria | 0.1 – 0.6% | Various Uncaria species | [13] |

Abbreviations: IC₅₀ (Half-maximal inhibitory concentration), NO (Nitric Oxide), 5-HT2A (Serotonin receptor 2A), i.p. (intraperitoneal).

Experimental Protocols

Protocol for Extraction of Total Alkaloids from Uncaria Hook